3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Introduction of the quinoline moiety: The quinoline ring can be attached through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenated quinoline derivatives and strong bases (e.g., sodium hydride) are often employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Discovery: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-N-(quinolin-5-yl)-1H-pyrazole-5-carboxamide
- 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-4-carboxamide
Uniqueness
- Structural Features : The presence of both furan and quinoline rings in the same molecule provides unique electronic and steric properties.
- Biological Activity : The specific substitution pattern on the pyrazole ring may confer unique biological activities compared to similar compounds.
Biological Activity
3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other therapeutic potentials.
Chemical Structure
The compound can be represented by the following structure:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values for related pyrazole compounds against MCF7 and NCI-H460 cell lines, demonstrating their potential as anticancer agents.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | 3.79 |
Other Pyrazoles | NCI-H460 | 12.50 |
The compound's mechanism of action may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Anti-inflammatory Properties
The pyrazole scaffold has been recognized for its anti-inflammatory effects. Studies have shown that derivatives can inhibit inflammatory mediators and reduce edema in animal models. For example, compounds similar to this compound demonstrated comparable activity to standard anti-inflammatory drugs like indomethacin in reducing carrageenan-induced paw edema in mice .
Antimicrobial Activity
Antimicrobial properties are another significant aspect of this compound's biological profile. Pyrazole derivatives have been tested against various bacterial strains, showing promising results. For instance, derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 30 µg/mL |
This antimicrobial activity is attributed to the presence of electron-withdrawing groups in the pyrazole ring, which enhance interaction with bacterial enzymes .
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent investigation synthesized various pyrazole derivatives and assessed their cytotoxicity against human cancer cell lines. The study found that modifications on the furan and quinoline moieties significantly influenced biological activity, with some compounds exhibiting IC50 values as low as 0.01 µM against MCF7 cells .
- Anti-inflammatory Assessment : Another study evaluated a series of pyrazole compounds for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that certain derivatives could effectively reduce TNF-alpha levels in stimulated macrophages, highlighting their therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-7-8-12-13(19-11)4-2-5-14(12)20-18(23)16-10-15(21-22-16)17-6-3-9-24-17/h2-10H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYNCSINNCBDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=NNC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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